Soyasapogenol C
Overview
Description
Soyasapogenol C is a naturally occurring triterpenoid saponin found predominantly in fermented soybean products such as Cheonggukjang. It is a derivative of soyasapogenol B and is known for its potential health benefits, particularly in the prevention and treatment of hepatic steatosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Soyasapogenol C can be synthesized through the hydrolysis of soyasaponins, which are glycosides found in soybeans. The hydrolysis process involves breaking down the glycosidic bonds to release the aglycone, this compound .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of soybeans. During fermentation, microorganisms such as Bacillus subtilis break down the soyasaponins, resulting in the formation of this compound. This method is preferred due to its efficiency and the natural occurrence of the compound in fermented products .
Chemical Reactions Analysis
Types of Reactions: Soyasapogenol C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Biology: Soyasapogenol C has shown promise in modulating biological pathways, particularly those involved in lipid metabolism.
Medicine: It is being investigated for its hepatoprotective effects, particularly in the treatment of hepatic steatosis.
Mechanism of Action
Soyasapogenol C exerts its effects primarily through the activation of AMP-activated protein kinase and peroxisome proliferator-activated receptor alpha. This activation leads to the phosphorylation of AMP-activated protein kinase and the nuclear translocation of peroxisome proliferator-activated receptor alpha, enhancing peroxisome proliferator-activated receptor response element binding activity. Consequently, this compound inhibits triglyceride accumulation by suppressing lipogenesis genes and enhancing fatty acid oxidation gene expression .
Comparison with Similar Compounds
Soyasapogenol C is often compared with other triterpenoid saponins, such as:
Soyasapogenol B: A precursor to this compound, it shares similar biological activities but with different binding affinities and ADMET characteristics.
Soyasapogenol A: Another triterpenoid saponin found in soybeans, known for its distinct taste and health benefits.
This compound stands out due to its dual activation of AMP-activated protein kinase and peroxisome proliferator-activated receptor alpha, making it particularly effective in the treatment of hepatic steatosis .
Properties
IUPAC Name |
4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,12,12a,14,14a-dodecahydropicen-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-25(2)14-15-26(3)16-17-29(6)20(21(26)18-25)8-9-23-27(4)12-11-24(32)28(5,19-31)22(27)10-13-30(23,29)7/h8,14-15,21-24,31-32H,9-13,16-19H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGUCOGHCJHFID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C=C1)C)C)C)(C)CO)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Soyasapogenol C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034506 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
595-14-2 | |
Record name | Soyasapogenol C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034506 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
238 - 239 °C | |
Record name | Soyasapogenol C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034506 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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